molecular formula C15H13N3O B5736562 3-Amino-2-(p-tolyl)quinazolin-4(3H)-one

3-Amino-2-(p-tolyl)quinazolin-4(3H)-one

Cat. No.: B5736562
M. Wt: 251.28 g/mol
InChI Key: WAFIOECZTXVOGL-UHFFFAOYSA-N
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Description

3-Amino-2-(p-tolyl)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features an amino group at the 3-position, a p-tolyl group at the 2-position, and a quinazolinone core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(p-tolyl)quinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate aniline derivative and an isatoic anhydride.

    Cyclization: The aniline derivative undergoes cyclization with isatoic anhydride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature Control: Precise temperature control to avoid side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(p-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including antitumor, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-2-(p-tolyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazolin-4(3H)-one: Lacks the amino group at the 3-position.

    3-Aminoquinazolin-4(3H)-one: Lacks the p-tolyl group at the 2-position.

    4(3H)-Quinazolinone: The parent compound without any substituents.

Uniqueness

3-Amino-2-(p-tolyl)quinazolin-4(3H)-one is unique due to the presence of both the amino group at the 3-position and the p-tolyl group at the 2-position. These substituents contribute to its distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

3-amino-2-(4-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-6-8-11(9-7-10)14-17-13-5-3-2-4-12(13)15(19)18(14)16/h2-9H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFIOECZTXVOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401322166
Record name 3-amino-2-(4-methylphenyl)quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201450
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

63002-95-9
Record name 3-amino-2-(4-methylphenyl)quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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